molecular formula C19H18O4 B2635899 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester CAS No. 677326-75-9

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Cat. No.: B2635899
CAS No.: 677326-75-9
M. Wt: 310.349
InChI Key: FQLOASMOVXNUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, and a carbonyl group, which is a functional group composed of a carbon atom double-bonded to an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester. The reaction can be represented as follows:

Biphenyl-4-carboxylic acid+EthanolH2SO42-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester+Water\text{Biphenyl-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Biphenyl-4-carboxylic acid+EthanolH2​SO4​​2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve more efficient and scalable methods. For example, the use of acid chlorides instead of carboxylic acids can enhance the reaction rate and yield. The reaction of biphenyl-4-carbonyl chloride with ethyl acetoacetate in the presence of a base such as pyridine can produce the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester can yield alcohols or aldehydes.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions to form amides or other esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid, while reduction could produce biphenyl-4-methanol.

Scientific Research Applications

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The ester is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The biphenyl group may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: A simpler compound with a similar biphenyl structure but lacking the ester group.

    Ethyl acetoacetate: An ester with a similar keto group but without the biphenyl moiety.

    Biphenyl-4-methanol: A reduced form of the ester with an alcohol group instead of the ester.

Uniqueness

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is unique due to its combination of a biphenyl group and an ester group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-oxo-2-(4-phenylbenzoyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-23-19(22)17(13(2)20)18(21)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLOASMOVXNUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-75-9
Record name 677326-75-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.